Diethyl pyrazine-2,3-dicarboxylate
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Overview
Description
Diethyl pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two ester groups at the 2 and 3 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrazine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Diethyl pyrazine-2,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl pyrazine-2,3-dicarboxylate varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Corrosion Inhibition: As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion.
Comparison with Similar Compounds
Pyrazine-2,3-dicarboxylic acid: The parent compound without ester groups.
Diethyl pyrazine-2,5-dicarboxylate: A structural isomer with ester groups at the 2 and 5 positions.
Pyridine-2,3-dicarboxylic acid: A similar compound with a nitrogen atom in the 4 position of the aromatic ring.
Uniqueness: Its ability to form coordination polymers and its biological activity profile distinguish it from other similar compounds .
Biological Activity
Diethyl pyrazine-2,3-dicarboxylate (DEPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DEPDC, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrazine ring structure with two ethyl ester groups at the 2 and 3 positions. This configuration allows for various interactions with biological targets, making it a candidate for drug development.
Property | Description |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₄ |
Molecular Weight | 214.23 g/mol |
Solubility | Soluble in organic solvents like ethanol and acetone |
Melting Point | Not readily available |
Research indicates that DEPDC exhibits biological activity primarily through:
- Enzyme Inhibition : DEPDC has shown potential as an inhibitor of specific enzymes, which can be beneficial in treating various diseases. Its derivatives have been studied for their antimicrobial and anticancer properties.
- Receptor Interaction : The compound interacts with various receptors, suggesting its role in modulating biological pathways that could lead to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that DEPDC and its derivatives possess significant antimicrobial properties. For instance, derivatives of pyrazine-2,3-dicarboxylic acid have been tested against bacterial strains and exhibited promising results . The inhibition zones observed in these studies indicate effective antibacterial and antifungal activity.
Anticancer Properties
DEPDC has been evaluated for its anticancer potential in various human cancer cell lines. A notable study highlighted the compound's ability to induce apoptosis in pancreatic cancer cells (Panc-1) through mechanisms involving cell cycle arrest and downregulation of apoptotic proteins like cleaved-caspase-3 . The following table summarizes the antiproliferative activity of some DEPDC derivatives:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7m | Panc-1 | 14.95 ± 0.001 | Induced apoptosis, cell cycle arrest |
7n | PC3 | 24.35 ± 0.001 | Inhibition of growth |
7o | MDA-MB-231 | >100 | Non-cytotoxic at tested concentrations |
Case Studies
- Enzyme Inhibition Studies : A molecular docking study revealed that certain derivatives of DEPDC exhibited strong binding affinities to cholinesterases, suggesting potential applications in Alzheimer's disease therapy .
- Cytotoxicity Assessments : In vitro studies showed that DEPDC derivatives caused significant cell death in cancer cell lines while sparing normal cells, indicating a selective cytotoxic profile .
Properties
CAS No. |
2427-90-9 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
diethyl pyrazine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
FCOTXDSQWWDSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)OCC |
Origin of Product |
United States |
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